5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazole and thiazole family. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and an isopropyl group attached to the imidazo[2,1-b][1,3]thiazole core. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(propan-2-yl)ethanone with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[2,1-b][1,3]thiazoles with different functional groups.
Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.
Reduction Reactions: Formation of amine or alcohol derivatives.
Scientific Research Applications
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring, are used as antimicrobial agents.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which contain the thiazole ring, have diverse biological activities.
Uniqueness
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole is unique due to the specific combination of substituents on the imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13BrN2S |
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Molecular Weight |
273.19 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C10H13BrN2S/c1-4-7-5-14-10-12-8(6(2)3)9(11)13(7)10/h5-6H,4H2,1-3H3 |
InChI Key |
ZMEYZAPHNHGYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)Br)C(C)C |
Origin of Product |
United States |
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